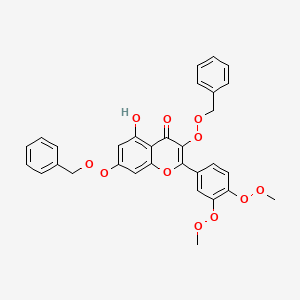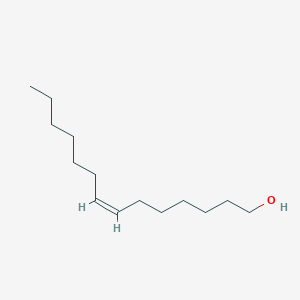![molecular formula C₈H₁₀Cl₂N₂O₂ B1144560 1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride CAS No. 27123-11-1](/img/new.no-structure.jpg)
1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride is a chemical compound with the molecular formula C₈H₁₀Cl₂N₂O₂ and a molecular weight of 237.08 g/mol . This compound is known for its potential therapeutic and industrial applications. It is a pyridinium derivative that has been synthesized and extracted using various methods.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride typically involves the reaction of chloromethyl methyl ether with a pyridinium derivative under controlled conditions . The reaction is carried out in the presence of a Lewis acid catalyst, which facilitates the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality . The industrial methods also incorporate purification steps to remove any impurities and achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the chloromethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the chloromethoxy group .
Scientific Research Applications
1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride can be compared with other similar compounds, such as:
Chloromethyl methyl ether: A compound with similar chemical structure and reactivity.
Pyridinium derivatives: Other pyridinium-based compounds with different functional groups and properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of both chloromethoxy and hydroxyimino groups, which confer distinct reactivity and applications .
Properties
CAS No. |
27123-11-1 |
|---|---|
Molecular Formula |
C₈H₁₀Cl₂N₂O₂ |
Molecular Weight |
237.08 |
Synonyms |
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





